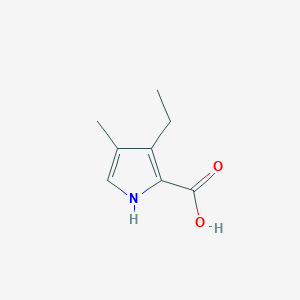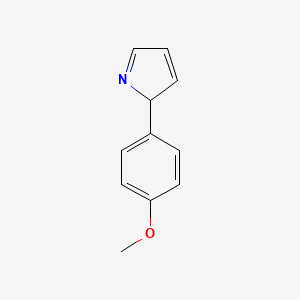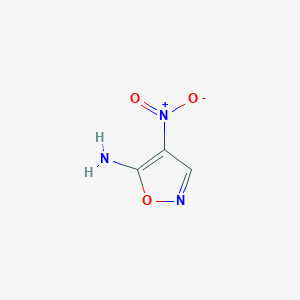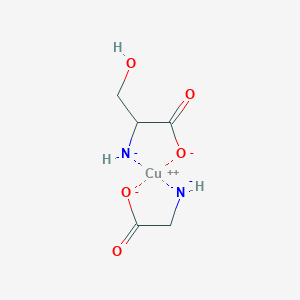
(Glycinato)(L-serinato)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Glycinato)(L-serinato)copper is a coordination complex of copper with glycine and L-serine as ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Glycinato)(L-serinato)copper typically involves the reaction of copper(II) acetate with glycine and L-serine in an aqueous ethanol solution. The reaction proceeds through a non-redox dissociative substitution mechanism, usually affording the cis isomer. The general reaction can be represented as follows:
[ \text{Cu(OAc)}_2 + \text{H}_2\text{NCH}_2\text{COOH} + \text{H}_2\text{NCH(CH}_2\text{OH})\text{COOH} + x \text{H}_2\text{O} \rightarrow [\text{Cu}(\text{H}_2\text{NCH}_2\text{COO})(\text{H}_2\text{NCH(CH}_2\text{OH})\text{COO})(\text{H}_2\text{O})_x] + 2 \text{AcOH} ]
where ( x = 0 ) or ( 1 ) depending on the hydration state of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent composition, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Glycinato)(L-serinato)copper can undergo various types of chemical reactions, including:
Oxidation: The copper center can be oxidized to a higher oxidation state.
Reduction: The copper center can be reduced to a lower oxidation state.
Substitution: Ligands can be replaced by other ligands in the coordination sphere.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may yield copper(I) complexes. Substitution reactions can produce a variety of new coordination complexes with different ligands.
Applications De Recherche Scientifique
(Glycinato)(L-serinato)copper has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of copper complexes.
Biology: It is studied for its potential biological activity, including its role in enzyme mimetics and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Industry: It may have applications in industrial processes that involve copper catalysis or as a component in specialized materials
Mécanisme D'action
The mechanism by which (Glycinato)(L-serinato)copper exerts its effects involves the coordination of the copper center with the glycine and L-serine ligands. This coordination stabilizes the copper in a specific oxidation state and geometry, which can influence its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as enzyme mimetics or therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(glycinato)copper: A similar compound where copper is coordinated with two glycine ligands.
Bis(L-serinato)copper: A similar compound where copper is coordinated with two L-serine ligands.
Bis(L-methioninato)copper: A compound where copper is coordinated with two L-methionine ligands.
Bis(L-leucinato)copper: A compound where copper is coordinated with two L-leucine ligands.
Uniqueness
(Glycinato)(L-serinato)copper is unique due to the combination of glycine and L-serine ligands, which provide distinct steric and electronic environments around the copper center. This can result in different reactivity and properties compared to compounds with only glycine or L-serine ligands.
Propriétés
Formule moléculaire |
C5H8CuN2O5-2 |
|---|---|
Poids moléculaire |
239.67 g/mol |
Nom IUPAC |
copper;2-azanidylacetate;2-azanidyl-3-hydroxypropanoate |
InChI |
InChI=1S/C3H6NO3.C2H4NO2.Cu/c4-2(1-5)3(6)7;3-1-2(4)5;/h2,4-5H,1H2,(H,6,7);3H,1H2,(H,4,5);/q2*-1;+2/p-2 |
Clé InChI |
MQHJYHPHGPXRBW-UHFFFAOYSA-L |
SMILES canonique |
C(C(C(=O)[O-])[NH-])O.C(C(=O)[O-])[NH-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


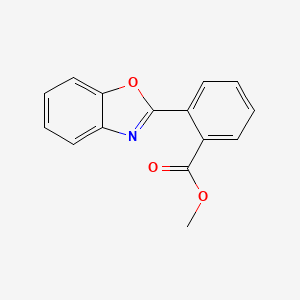
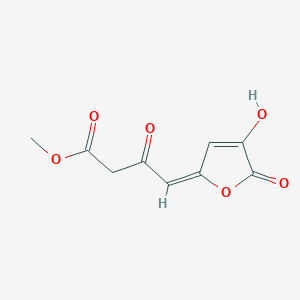
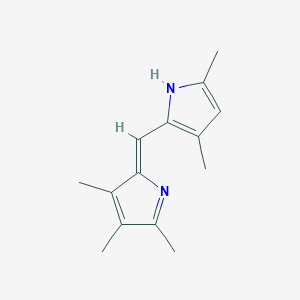
gold](/img/structure/B12871767.png)
![1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12871773.png)
![Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B12871775.png)
![3-(4-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871784.png)
![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12871789.png)
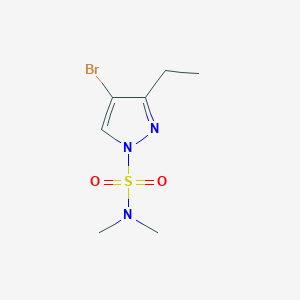
![1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871793.png)
